molecular formula C8H11BrClNS B1380061 2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride CAS No. 1461714-65-7

2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride

Cat. No. B1380061
CAS RN: 1461714-65-7
M. Wt: 268.6 g/mol
InChI Key: HUZCCOZFZHOARB-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1461714-65-7 . It has a molecular weight of 268.6 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride is 1S/C8H10BrNS.ClH/c9-8-4-3-7 (11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 268.6 .

Scientific Research Applications

Identification and Characterization in Illicit Drug Products

2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride and its analogs have been identified in illicit drug products. These compounds, including α-PVT and α-PBT, are psychoactive substances with bromine substitutions on the thiophene ring. They have been studied for their analytical characteristics and synthesis methods, contributing to the understanding of new psychoactive substances (NPS) on the market (Doi et al., 2015).

Synthesis and Chemical Properties

The compound has been involved in studies on direct heteroarylation via palladium-catalyzed C–H bond activation. This research provides insights into the synthesis of polyheteroaromatics, which are significant as building blocks in various chemical processes (Laroche et al., 2013).

Antiviral and Antimicrobial Applications

Research has explored the antiviral properties of certain derivatives, such as C-5 substituted tubercidin analogues. These studies contribute to the understanding of biologically active agents in the pharmaceutical field (Bergstrom et al., 1984). Additionally, the antimicrobial activity of compounds like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been evaluated, indicating potential in developing new antimycobacterial agents (Nural et al., 2018).

Synthesis of Functionalized Frameworks

Studies on the synthesis of functionalized frameworks involving pyrrolidine have been conducted. These include the synthesis of diverse pyrrolidin-1-yl thiazole frameworks with notable antibacterial and antimycobacterial activity (Belveren et al., 2017). This research is valuable for developing new compounds with potential pharmaceutical applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS.ClH/c9-8-4-3-7(11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZCCOZFZHOARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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